molecular formula C11H13FN2 B13273784 2-(Butylamino)-6-fluorobenzonitrile

2-(Butylamino)-6-fluorobenzonitrile

Cat. No.: B13273784
M. Wt: 192.23 g/mol
InChI Key: XYDFAGOLUKPMBD-UHFFFAOYSA-N
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Description

2-(Butylamino)-6-fluorobenzonitrile is an organic compound that features a butylamino group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-6-fluorobenzonitrile typically involves the introduction of the butylamino group and the fluorine atom onto the benzonitrile core. One common method is through a nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-fluorobenzonitrile, reacts with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The butylamino group can be oxidized to form corresponding amine oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to enhance nucleophilicity.

Major Products

    Oxidation: Formation of butylamino oxides.

    Reduction: Formation of butylamino-6-fluorobenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Butylamino)-6-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butylamino)-6-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and specificity, while the butylamino group can affect its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
  • 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile

Uniqueness

2-(Butylamino)-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a butylamino group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

2-(butylamino)-6-fluorobenzonitrile

InChI

InChI=1S/C11H13FN2/c1-2-3-7-14-11-6-4-5-10(12)9(11)8-13/h4-6,14H,2-3,7H2,1H3

InChI Key

XYDFAGOLUKPMBD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

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